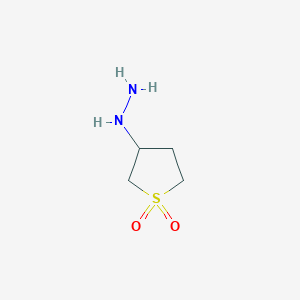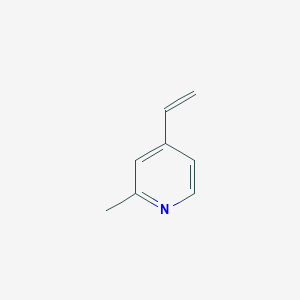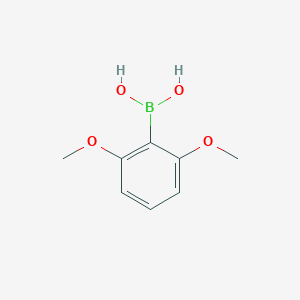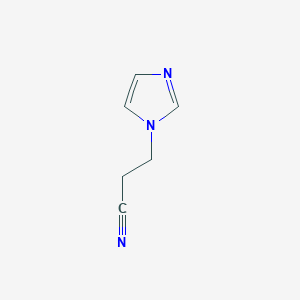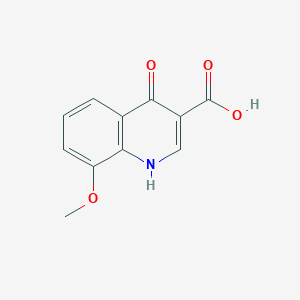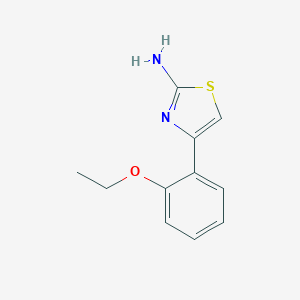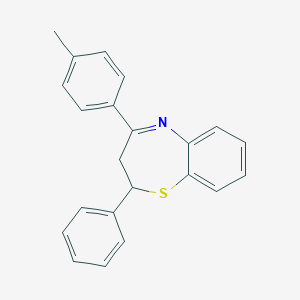
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the benzothiazepine class of compounds and exhibits a unique pharmacological profile.
Mécanisme D'action
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine acts by blocking the L-type calcium channels, which are involved in the regulation of intracellular calcium levels. This leads to a decrease in intracellular calcium levels, which in turn leads to a reduction in smooth muscle contraction and vasodilation. In addition, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure and heart rate in animal models, indicating its potential as an antihypertensive agent. It has also been shown to reduce inflammation and oxidative stress in animal models, indicating its potential as an anti-inflammatory agent. In addition, it has been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its wide range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. One limitation of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine is its low yield, which makes it difficult to obtain large quantities of the compound. Another limitation is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine could focus on several areas. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, the compound's potential as an anti-inflammatory agent could be further explored, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound's mechanism of action could be further elucidated, particularly with regards to its effects on intracellular calcium signaling and the NF-κB pathway.
Méthodes De Synthèse
The synthesis of 4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine involves the condensation of 4-methylacetophenone and 2-aminobenzophenone in the presence of a base such as potassium carbonate. The reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the benzothiazepine ring system. The yield of the reaction is typically low, and several modifications of the reaction conditions have been reported to improve the yield.
Applications De Recherche Scientifique
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It exhibits a wide range of pharmacological activities, including calcium channel blocking, anti-inflammatory, and anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
64820-39-9 |
|---|---|
Nom du produit |
4-(4-Methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
Formule moléculaire |
C22H19NS |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NS/c1-16-11-13-17(14-12-16)20-15-22(18-7-3-2-4-8-18)24-21-10-6-5-9-19(21)23-20/h2-14,22H,15H2,1H3 |
Clé InChI |
QIIKCFPSNCDERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



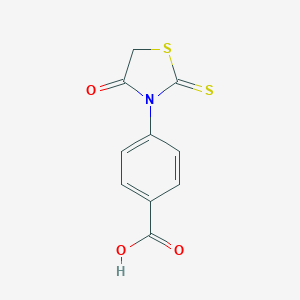
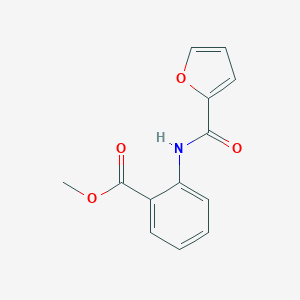
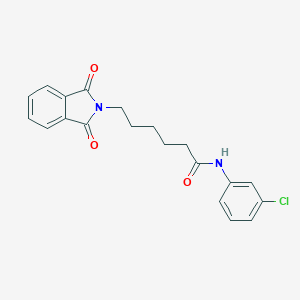
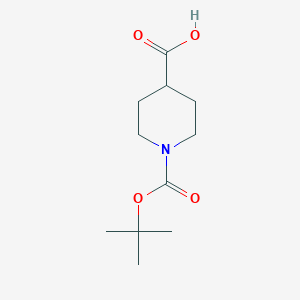
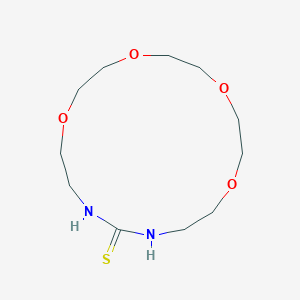
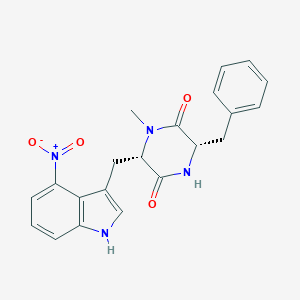
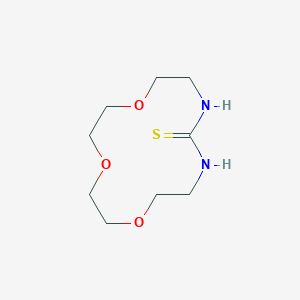
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)
